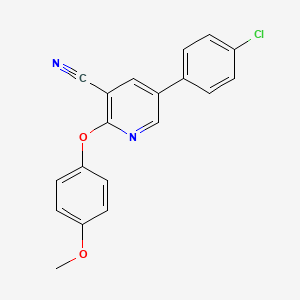

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

Description

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 4-chlorophenyl group at position 5, a 4-methoxyphenoxy substituent at position 2, and a nitrile group at position 3. Pyridine derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding affinity. The 4-methoxyphenoxy group may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPEFJMTBSIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The chlorophenyl and methoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions.

Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death.

- Case Study : A study on related pyridine derivatives demonstrated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting a promising avenue for further investigation into this compound's efficacy against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyridine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Tests have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.

- Case Study : A study reported the synthesis of various chlorophenyl-substituted pyridines, which displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyridine Core : Utilizing starting materials such as salicylaldehyde and malononitrile, the initial pyridine structure is formed through a series of condensation reactions.

- Substitution Reactions : The introduction of the chlorophenyl and methoxyphenoxy groups is achieved via nucleophilic substitution methods, enhancing the compound's biological activity.

Material Science Applications

Beyond biological applications, this compound may also find utility in material science, particularly in the development of organic semiconductors and dyes.

- Optoelectronic Properties : Compounds with similar structures have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

- Case Study : Research on related compounds has shown that they possess desirable photophysical properties, making them suitable candidates for use in electronic devices .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyridine derivatives, focusing on substituent effects, biological activities, and conformational properties.

Structural Analogs with Cycloocta[b]pyridine Cores

Compound: 2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile ()

- Key Differences: The cycloocta[b]pyridine core replaces the simpler pyridine ring, introducing a fused eight-membered ring system. An amino group at position 2 instead of the 4-methoxyphenoxy group.

- Significance :

- The 4-chlorophenyl and nitrile groups are conserved, suggesting these moieties are critical for bioactivity. The fused ring system may enhance rigidity and binding affinity.

Cyclopenta[b]pyridine Derivatives

Compound : 2-(2-(4-Chlorophenyl)-2-oxoethoxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile ()

- Key Differences: A cyclopentane-fused pyridine core instead of a simple pyridine. A 2-oxoethoxy substituent at position 2 instead of 4-methoxyphenoxy.

- Structural Conformation :

- Significance :

- The 4-chlorophenyl group is retained, but the altered core and substituents likely modulate solubility and target engagement.

Pyridine Carbonitriles with Trifluoromethyl Substituents

Compound: 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile ()

- Key Differences :

- A trifluoromethyl group at position 4 instead of the 4-chlorophenyl group.

- A phenyl group at position 4.

- Electronic Effects :

Heterocyclic Compounds with Chlorophenyl Moieties

Compound : Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate ()

- Key Differences :

- Significance :

- While the core structure differs, the 4-chlorophenyl group is retained, underscoring its role in bioactivity across diverse scaffolds.

Data Tables

Key Findings and Insights

Role of 4-Chlorophenyl Group : This substituent is a consistent feature in active compounds, likely contributing to hydrophobic interactions and stability .

Impact of Core Modifications : Fused ring systems (e.g., cycloocta[b]pyridine) may enhance binding affinity but could reduce synthetic accessibility .

Substituent Flexibility: The 4-methoxyphenoxy group in the target compound offers a balance of electron-donating effects and steric bulk, which may optimize pharmacokinetic properties compared to simpler substituents .

Biological Activity

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H13ClN2O2

- Molar Mass : 336.77 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a chlorophenyl and a methoxyphenoxy group, which may contribute to its biological activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MOLT-4 | 0.025 | Induction of apoptosis via caspase activation |

| CCRF-CEM | 0.021 | Inhibition of cell proliferation |

| HeLa S3 | >10 | Selective toxicity |

The compound showed low nanomolar inhibitory activity against specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

The anticancer activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S transition.

- Inhibition of Angiogenesis : Preliminary data suggest that it may inhibit the formation of new blood vessels necessary for tumor growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect dopaminergic neurons from degeneration, potentially through modulation of dopamine receptors:

| Receptor Type | Activity | Selectivity |

|---|---|---|

| D3 Receptor | Agonist | High |

| D2 Receptor | Antagonist | Low |

The compound’s selectivity for the D3 receptor suggests potential applications in treating neurodegenerative diseases such as Parkinson's .

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluating the efficacy of the compound on T-lymphoblastic leukemia cells reported an IC50 value as low as 0.021 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics . -

Neuroprotection in Animal Models :

In rodent models, administration of the compound showed significant neuroprotective effects against neurotoxins like MPTP, supporting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile, and how can reaction yields be improved?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, similar pyridine-carbonitrile derivatives are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) under reflux conditions . Key factors include:

- Catalysts : Palladium or copper catalysts improve regioselectivity in coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, and β = 97.8° are reported . Key interactions include:

- Hydrogen bonding : N–H···O and C–H···π interactions between pyridine rings and methoxy/chlorophenyl groups.

- Van der Waals forces : Stabilize layered packing (Table 1).

Table 1 : Crystallographic Data for Analogous Compounds

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 9.5219 |

| b (Å) | 13.8808 |

| c (Å) | 12.1140 |

| β (°) | 97.829 |

| Z | 4 |

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and 4-methoxyphenoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects from the chlorophenyl group (-I effect) activate the pyridine ring for nucleophilic attack at C-3.

- Spectroscopy : IR and NMR data show downfield shifts in the pyridine ring protons (δ 8.5–9.0 ppm), confirming electron-deficient regions .

- Experimental Validation : Kinetic studies under varying pH and solvent polarity (e.g., water/DMSO mixtures) quantify reaction rates.

Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Methodology :

- Standardized Assays : Replicate studies using identical microbial strains (e.g., E. coli ATCC 25922) and MIC protocols.

- Structure-Activity Relationship (SAR) : Compare with derivatives like 6-(4-chlorophenyl)oxazolo-pyridines, where substituent positioning correlates with bioactivity .

- Metabolic Stability Tests : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies mitigate challenges in analyzing spectral data overlaps (e.g., NMR signals for methoxy and chlorophenyl groups)?

- Methodology :

- 2D NMR : HSQC and HMBC experiments distinguish overlapping ¹H-¹³C correlations.

- Deuterated Solvents : Use DMSO-d₆ to resolve methoxy proton signals (δ ~3.8 ppm) from aromatic protons.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.